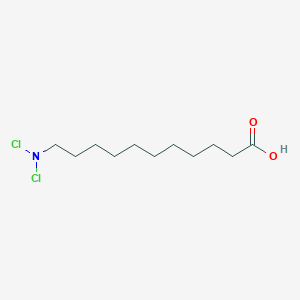![molecular formula C13H15FN4O2 B14622816 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 56518-56-0](/img/structure/B14622816.png)
5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-fluoro-3,5-dimethoxyphenyl group at the 5-position and two amino groups at the 2- and 4-positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-fluoro-3,5-dimethoxybenzyl chloride, which is obtained by reacting 4-fluoro-3,5-dimethoxybenzyl alcohol with thionyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting guanidine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
Coupling Reaction: The final step involves the coupling of the 4-fluoro-3,5-dimethoxybenzyl chloride with the pyrimidine intermediate in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry
In chemistry, 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: A similar compound with a trimethoxybenzyl group instead of a fluoro-dimethoxyphenyl group.
5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.
Uniqueness
The uniqueness of 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro-dimethoxyphenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
56518-56-0 |
|---|---|
分子式 |
C13H15FN4O2 |
分子量 |
278.28 g/mol |
IUPAC名 |
5-[(4-fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15FN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) |
InChIキー |
PLEULQHGUZQCDS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1F)OC)CC2=CN=C(N=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


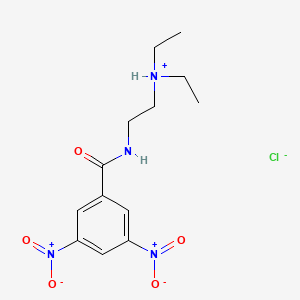


![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
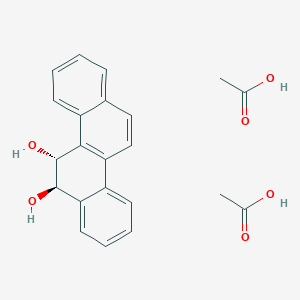
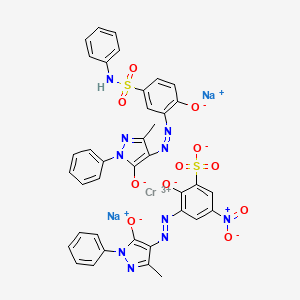
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)
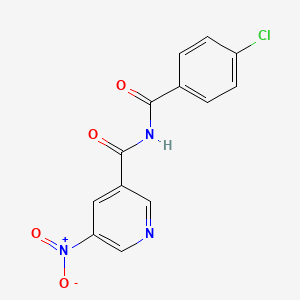


![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)

